5-Ethyl-4-methylthiazole
Description
Significance of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, serves as a fundamental structural motif in a vast array of biologically active compounds. ijpsjournal.comanalis.com.my The unique electronic properties conferred by this aromatic ring system allow for diverse interactions with biological targets, making thiazole derivatives a subject of intense research in medicinal chemistry. ijpsjournal.com These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. analis.com.myfabad.org.tr The thiazole nucleus is a key component of vitamin B1 (thiamine) and is also found in the structure of some penicillins, highlighting its importance in both natural and synthetic bioactive molecules. kuey.net The versatility of the thiazole scaffold has led to its incorporation into numerous FDA-approved drugs, underscoring its clinical relevance. fabad.org.tr Researchers continuously explore new synthetic methodologies to create novel thiazole derivatives with enhanced therapeutic potential. analis.com.mynih.gov
Overview of Research Directions for 5-Ethyl-4-methylthiazole
Research on this compound, a specific substituted thiazole, has been multifaceted. A significant portion of the research focuses on its synthesis and chemical characterization. For instance, studies have detailed methods for its preparation, often as part of a broader investigation into the synthesis of substituted thiazoles. tandfonline.comacs.org The compound is also studied in the context of its presence in certain natural products and its potential role as a flavor or aroma component. Furthermore, its derivatives have been investigated for their biological activities. For example, derivatives like ethyl 2-amino-4-methylthiazole-5-carboxylate have been identified as important building blocks for medicinally useful agents. tandfonline.com The biosynthesis of the thiazole moiety of thiamine (B1217682), which shares structural similarities, has also been a subject of detailed study, revealing complex enzymatic pathways. ebi.ac.uk
Scope and Objectives of the Academic Investigation
This article aims to provide a comprehensive and scientifically rigorous overview of this compound. The primary objective is to consolidate and present the existing chemical knowledge of this compound, focusing exclusively on its chemical properties and research findings. The investigation will cover its structural and physicochemical properties, supported by relevant data. It is important to note that this article will not discuss dosage, administration, or safety profiles, as the focus is strictly on the chemical and academic aspects of this compound. The information is presented to serve as an authoritative resource for researchers and students in the fields of chemistry and related sciences.
Chemical and Physical Properties
The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical identifiers.
| Property | Value |
| IUPAC Name | 5-ethyl-4-methyl-1,3-thiazole sigmaaldrich.com |
| Molecular Formula | C₆H₉NS nist.gov |
| Molecular Weight | 127.21 g/mol sigmaaldrich.com |
| CAS Number | 31883-01-9 nist.gov |
| Physical Form | Yellow to Brown Liquid sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
| InChI Key | XPQULTFBJPGINB-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
5-ethyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-3-6-5(2)7-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQULTFBJPGINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953789 | |
| Record name | 5-Ethyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31883-01-9 | |
| Record name | 5-Ethyl-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-4-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-4-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-ETHYL-4-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M216HR018 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 5-Ethyl-4-methylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies for 5 Ethyl 4 Methylthiazole and Its Analogues
Established Reaction Pathways for Thiazole (B1198619) Ring Formation
The construction of the thiazole nucleus is a critical step in the synthesis of 5-Ethyl-4-methylthiazole. Several classical and modified cyclization reactions are employed to achieve this transformation efficiently.
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.commdpi.com For the synthesis of precursors to this compound, a key starting material would be 3-halo-2-pentanone, which provides the C4-methyl and C5-ethyl substituents. Reacting this α-haloketone with a simple thioamide like thioformamide (B92385) would yield the basic 4-methyl-5-ethylthiazole structure.
| Method | Starting Materials | Key Features | Typical Yields | Reference |
|---|---|---|---|---|
| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | Two-step process, versatile | Mediocre to good | synarchive.comnih.gov |
| One-Pot Synthesis | β-Keto ester, Halogenating Agent (e.g., NBS), Thiourea (B124793) | Improved efficiency, higher overall yields (e.g., 72% vs. <11%) | Good to excellent | tandfonline.com |
| Microwave-Assisted Synthesis | α-Haloketone, Thiourea | Rapid reaction times (minutes), high yields | 89–95% | nih.gov |
Cyclocondensation reactions are a broad class of reactions pivotal for forming heterocyclic systems like thiazoles. Beyond the classic Hantzsch synthesis, various functionalized thioamides can be employed to create diverse thiazole derivatives. For example, N-monosubstituted thioamides can be cyclized with α-halocarbonyl compounds to produce thiazolium salts. tandfonline.com
The reaction of ethyl 2-chloroacetoacetate with N-methylthiourea is a direct pathway to synthesize ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, a related analogue. chemicalbook.com Similarly, reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) yields 4-(4-halophenyl)-2-methylthiazoles. nih.gov These methods highlight how the choice of a functionalized thioamide (like thiourea, N-alkyl thioureas, or thioacetamide) directly influences the substituent at the 2-position of the resulting thiazole ring. tandfonline.comnih.gov The versatility of this approach allows for the incorporation of various functional groups, which can be crucial for building more complex molecules. nih.gov
While less common than the Hantzsch pathway, synthetic routes involving epoxide intermediates offer an alternative for creating thiazole analogues. Thiazole derivatives can be synthesized by reacting α-chloroxiranes with thioamides. pharmaguideline.com This method involves the ring-opening of the epoxide by the sulfur atom of the thioamide, followed by cyclization and dehydration to form the thiazole ring. This pathway provides a different strategic approach to the thiazole core, potentially allowing for stereochemical control or the introduction of different substitution patterns compared to traditional methods.
Targeted Synthesis of Substituted this compound Derivatives
Once the core this compound scaffold or a suitable precursor is formed, further chemical modifications can be performed to introduce a wide range of substituents and functional groups, leading to a library of derivatives.
The thiazole ring can be functionalized at various positions. The C2 position is particularly susceptible to deprotonation by strong bases like organolithium compounds, creating a nucleophilic center that can react with electrophiles such as alkyl halides or ketones to introduce new substituents. pharmaguideline.com N-alkylation is another common reaction, where the ring nitrogen attacks an alkyl halide to form a thiazolium cation. pharmaguideline.com
More complex substituents can also be introduced. For example, a 2-aminothiazole (B372263) intermediate can be used as a building block. The amino group can be further functionalized, or the thiazole ring can be incorporated into larger, fused heterocyclic systems. In one study, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one was reacted with various heterocyclic amines to synthesize new compounds containing di-, tri-, and tetrathiazole moieties. mdpi.com This demonstrates the ability to link the core thiazole structure to other heterocyclic rings, significantly expanding structural diversity. mdpi.com
Functional group interconversion (FGI) is a key strategy for derivatizing the this compound scaffold. This involves transforming one functional group into another without altering the core heterocyclic structure.
A common precursor for such modifications is 4-methyl-5-(2-hydroxyethyl)thiazole. The hydroxyl group can be oxidized to an aldehyde, 4-methylthiazole-5-carbaldehyde, which is a key intermediate for pharmaceuticals like Cefditoren Pivoxil. google.comnih.gov This oxidation can be achieved using various reagents, including catalysts like piperidine (B6355638) nitroxide radicals or transition metal compounds containing ruthenium, in the presence of an oxidant such as sodium hypochlorite. google.com
Another important precursor is ethyl 4-methylthiazole-5-carboxylate. chemicalbook.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. nih.gov This acid chloride can be reduced to an aldehyde via Rosenmund reduction, using a palladium-barium sulfate (B86663) catalyst. nih.gov These transformations provide access to key functional groups like aldehydes, carboxylic acids, and alcohols, which can serve as handles for further synthetic elaboration. nih.govajgreenchem.com
| Starting Material | Reagents/Conditions | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 4-Methylthiazole-5-ethanol | Catalyst (e.g., piperidine nitroxide radical), Oxidant (e.g., NaClO) | 4-Methylthiazole-5-carbaldehyde | Alcohol Oxidation | google.com |
| Ethyl 4-methylthiazole-5-carboxylate | 1. NaOH (Hydrolysis) 2. SOCl₂ (Chlorination) | 4-Methylthiazole-5-carboxylic acid chloride | Ester to Acid Chloride | nih.govchemicalbook.com |
| 4-Methylthiazole-5-carboxylic acid chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | 4-Methylthiazole-5-carbaldehyde | Acid Chloride Reduction | nih.gov |
| 4-(4-Halophenyl)-2-methylthiazole | 1. NBS, AIBN 2. P(OEt)₃ (Arbuzov reaction) | Diethyl (4-(4-halophenyl)thiazol-2-yl)methylphosphonate | Bromination and Phosphonylation | nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Routes
The growing emphasis on environmental stewardship in chemical manufacturing has spurred significant research into green and sustainable synthetic methodologies for heterocyclic compounds, including thiazole derivatives. nih.gov Traditional synthesis routes for thiazoles, while effective, often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to considerable waste generation and environmental impact. nih.govresearchgate.net In response, the field of green chemistry has introduced innovative techniques that aim to minimize environmental harm by employing renewable starting materials, non-toxic catalysts, and energy-efficient reaction conditions. researchgate.netbepls.com These approaches, such as microwave irradiation, ultrasound-assisted synthesis, the use of green solvents, and mechanochemistry, offer substantial advantages in terms of scalability, cost-effectiveness, and simplified purification processes. nih.govresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.netmedmedchem.com In the context of thiazole synthesis, microwave irradiation has been successfully applied to classical methods like the Hantzsch thiazole synthesis. nih.gov This technique promotes efficient heat transfer directly to the reacting molecules, enabling rapid reaction rates and often allowing for solvent-free conditions. medmedchem.com For instance, the synthesis of 2-aminothiazole derivatives has been achieved in minutes with high yields by reacting acetophenone (B1666503) and thiourea with iodine under microwave heating, eliminating the need for a solvent. medmedchem.com Similarly, primary and secondary alcohols have been effectively converted into 2-amino-1,3-thiazoles under microwave irradiation using trichloroisocyanuric acid (TCCA) and TEMPO. acs.org These methodologies present a viable green alternative for the synthesis of this compound and its analogues, offering enhanced efficiency and a smaller environmental footprint.
| Green Technique | Reactants | Catalyst/Conditions | Product | Yield (%) | Key Advantage | Reference(s) |
| Microwave Irradiation | Acetophenones, Thiourea | Iodine, Solvent-free | 2-Aminothiazole derivatives | High | Rapid, Solvent-free | medmedchem.com |
| Microwave Irradiation | Alcohols, Thiourea | TCCA, TEMPO | 2-Amino-1,3-thiazoles | 38-95% | One-pot from alcohols | acs.org |
| Microwave Irradiation | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Higher than conventional | Reduced reaction time (8h to mins) | nih.gov |
| Microwave Irradiation | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Water, Catalyst-free | Trisubstituted thiazoles | Good to Very Good | Use of green solvent, no harmful by-products | bepls.com |
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, provides another effective green chemistry approach. Ultrasound waves induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—which generates localized high temperatures and pressures, thereby accelerating reaction rates. mdpi.comtandfonline.com This method offers several benefits, including shorter reaction times, milder operating conditions, improved yields, and enhanced selectivity. mdpi.com The synthesis of various thiazole derivatives has been successfully demonstrated using this technique, often in conjunction with eco-friendly catalysts. mdpi.comtandfonline.com For example, a recyclable cross-linked chitosan (B1678972) hydrogel has been used as an efficient biocatalyst for the synthesis of thiazoles under ultrasonic irradiation, providing high yields under mild conditions. mdpi.com The use of ultrasound avoids the need for bulk high temperatures, thus saving energy and potentially preventing the degradation of sensitive molecules. tandfonline.com
| Green Technique | Reactants | Catalyst/Conditions | Product | Yield (%) | Key Advantage | Reference(s) |
| Ultrasonic Irradiation | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl chlorides | TCsSB Biocatalyst, Ethanol | Thiazole derivatives | High | Mild conditions, reusable catalyst | nih.gov |
| Ultrasonic Irradiation | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica (B1680970) supported tungstosilicic acid | Substituted Hantzsch thiazole derivatives | 79-90% | Reusable catalyst, efficient | bepls.commedmedchem.com |
| Ultrasonic Irradiation | Thiocarbohydrazones, α-haloketones | Solvent-free | 1,3-Thiazole derivatives | High | Solvent-free, rapid | tandfonline.com |
Green Solvents and Catalysts
A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. nih.gov Water, being non-toxic, inexpensive, and readily available, is an ideal green solvent for many reactions. medmedchem.com Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also gained traction as sustainable alternatives. nih.govmdpi.com These solvents are often biodegradable, have low vapor pressure, and can be derived from renewable resources. The Hantzsch synthesis of ferrocene-based thiazole derivatives has been effectively carried out in a choline (B1196258) chloride/glycerol DES, highlighting the potential of these solvents. nih.gov In addition to green solvents, the development of recyclable and non-toxic catalysts is crucial. bepls.com Biopolymers like chitosan and its derivatives, as well as solid-supported catalysts such as silica sulfuric acid, have been employed to facilitate thiazole synthesis, offering advantages like easy separation from the reaction mixture and the ability to be reused over multiple cycles without significant loss of activity. bepls.combohrium.comsci-hub.se
| Green Approach | Reactants | Catalyst/Solvent | Product | Yield (%) | Key Advantage | Reference(s) |
| Green Solvent | Bromoacetylferrocene, 1-Phenylthiourea | Choline chloride/Glycerol (DES) | Ferrocene-based thiazole | Good | Use of a bio-renewable solvent | nih.gov |
| Green Solvent | Dithiooxamide, Aromatic aldehydes | L-Proline/Ethylene glycol (DES) | Thiazolo[5,4-d]thiazoles | 20-75% | Avoids harmful solvents like DMF | mdpi.com |
| Green Catalyst | 3-chloro-pentane-2,4-dione, Thioureas | Silica Sulfuric Acid (SSA) | 5-Acetylthiazole derivatives | High (92-98%) | Solvent-free, reusable catalyst | sci-hub.se |
| Biocatalyst | Thiosemicarbazone, Hydrazonoyl halides | Chitosan Hydrogel (PIBTU-CS) | Thiazole derivatives | High | Recyclable biocatalyst, mild conditions | mdpi.com |
Mechanochemistry
Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, represents a particularly sustainable approach by often eliminating the need for solvents entirely. sci-hub.se This solvent-free method minimizes waste and can lead to the formation of unique products that may not be accessible through solution-phase chemistry. A one-pot, three-component synthesis of 5-acetylthiazole derivatives has been developed using mechanochemical ball milling with a recyclable silica sulfuric acid catalyst. This method is characterized by high product yields, the absence of hazardous organic solvents, and the reusability of the catalyst, aligning perfectly with the principles of green chemistry. sci-hub.se
Biosynthetic Pathways and Metabolic Roles of 5 Ethyl 4 Methylthiazole
Role of ADP-5-Ethyl-4-methylthiazole-2-carboxylate as a Thiamine (B1217682) Biosynthesis Intermediate
In eukaryotes such as fungi and plants, the biosynthesis of the thiamine thiazole (B1198619) moiety proceeds through a distinct pathway compared to prokaryotes. A central intermediate in this pathway is an adenylated thiazole derivative, specifically adenosine (B11128) diphospho-5-beta-ethyl-4-methylthiazole-2-carboxylic acid (referred to as ADP-5-Ethyl-4-methylthiazole-2-carboxylate or ADT). osti.govftb.com.hr
This compound was identified as a key metabolite that copurifies with thiazole synthase (Thi4) from Saccharomyces cerevisiae. ftb.com.hr Its discovery provided crucial insight into the eukaryotic mechanism, suggesting that the formation of the thiazole involves an adenylated precursor. ftb.com.hr The reaction catalyzed by the enzyme Thi4 produces ADP-5-Ethyl-4-methylthiazole-2-carboxylate from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), glycine (B1666218), and a sulfur source. yeastgenome.org This intermediate is then further processed in the pathway to form the thiazole component of thiamine.
Table 1: Key Intermediates in Eukaryotic Thiazole Biosynthesis
| Abbreviated Name | Chemical Name | Role in Pathway |
|---|---|---|
| ADT | Adenosine diphospho-5-beta-ethyl-4-methylthiazole-2-carboxylic acid | Product of Thi4 enzyme; key adenylated thiazole intermediate. osti.govftb.com.hr |
| NAD+ | Nicotinamide adenine dinucleotide | Substrate for Thi4; provides the five-carbon backbone for the thiazole ring. ftb.com.hr |
| Glycine | Glycine | Substrate for Thi4; incorporated into the thiazole ring. ftb.com.hr |
Enzymatic Mechanisms of Thiazole Ring Formation
The formation of the thiazole ring in eukaryotes and archaea is catalyzed by the enzyme Thi4, or thiamine thiazole synthase, but the mechanisms, particularly the source of the crucial sulfur atom, can differ significantly.
In eukaryotes (fungi and plants) and some archaea, the biosynthesis of the thiazole moiety is remarkably streamlined, requiring only a single gene product, Thi4. nih.gov This iron-dependent enzyme catalyzes the complex conversion of NAD+ and glycine into the adenylated thiazole intermediate, ADT. osti.govyeastgenome.org In Saccharomyces cerevisiae, Thi4 (also known as THI4p) has been extensively studied. It is an abundant protein involved directly in the formation of the thiazole precursor. yeastgenome.org
Archaea also possess structural homologues of the eukaryotic Thi4. energy.gov While structurally similar, these archaeal enzymes can exhibit important functional differences, particularly in how they source the sulfur atom for the thiazole ring, which distinguishes them from their eukaryotic counterparts. asm.org
The mechanism of sulfur incorporation into the thiazole ring is a key differentiator between eukaryotic and archaeal Thi4 enzymes.
Eukaryotic "Suicide" Mechanism: In yeast, fungi, and plants, Thi4 functions as a "suicide enzyme." nih.gov It utilizes a conserved cysteine residue within its own active site as the sulfur donor for the thiazole ring. asm.org This iron-dependent sulfur transfer is a single-turnover event; after donating its sulfur, the cysteine residue is converted to dehydroalanine, which irreversibly inactivates the enzyme. nih.govenergy.gov This unusual suicide mechanism means that each molecule of Thi4 can only catalyze the formation of one molecule of the thiazole precursor. yeastgenome.orgnih.gov
Archaeal Catalytic Mechanism: In contrast, many archaeal Thi4 orthologs are not suicide enzymes but true catalysts capable of multiple turnovers. energy.gov Instead of sacrificing an internal cysteine, these enzymes utilize free sulfide (B99878) as the external sulfur donor. asm.orgnih.gov This process is also iron-dependent and allows the enzyme to facilitate the reaction repeatedly. asm.orgsrce.hr Structural studies based on X-ray crystallography have revealed the basis for this iron-mediated transfer of external sulfide in archaeal synthases. asm.orgnih.gov
The strategies for synthesizing the thiamine thiazole moiety show remarkable diversity across the domains of life.
Prokaryotes: In bacteria like E. coli, the pathway is complex, involving an oxidative condensation process that requires the action of five to six different gene products to produce the thiazole ring. ftb.com.hrnih.govasm.org The substrates include 1-deoxy-D-xylulose-5-phosphate (DXP), tyrosine or glycine, and cysteine, which provides the sulfur atom via a sulfur carrier protein. ftb.com.hrasm.org
Eukaryotes and Archaea: As detailed above, these domains utilize a much simpler pathway requiring only the single enzyme, Thi4. nih.gov However, the source of sulfur distinguishes them. Eukaryotic Thi4 employs a single-turnover, suicide mechanism using an internal cysteine. nih.gov Many archaea, on the other hand, use a catalytic, multi-turnover mechanism that incorporates external sulfide. asm.orgsrce.hr
Table 2: Comparison of Thiazole Biosynthesis Pathways
| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., S. cerevisiae) | Archaea (e.g., M. jannaschii) |
|---|---|---|---|
| Enzymatic Complexity | High (5-6 enzymes) nih.govasm.org | Low (1 enzyme, Thi4) nih.gov | Low (1 enzyme, Thi4) nih.gov |
| Key Substrates | DXP, Tyrosine/Glycine, Cysteine asm.org | NAD+, Glycine, Cysteine (from Thi4) ftb.com.hrnih.gov | NAD+, Glycine, Sulfide asm.org |
| Sulfur Source | Cysteine (via sulfur carrier protein) asm.org | Internal Cysteine residue of Thi4 asm.org | Free Sulfide asm.orgsrce.hr |
| Enzyme Turnover | Catalytic (multi-turnover) | Suicide (single-turnover) nih.gov | Catalytic (multi-turnover) energy.gov |
Metabolic Impact of Thiamine Precursor Synthesis
The synthesis of thiamine precursors is tightly regulated and essential for central metabolism. Deficiencies can have profound effects on cellular health and function, as studied in various microorganisms.
The oleaginous yeast Yarrowia lipolytica is a natural thiamine auxotroph, making it a useful model for studying the effects of thiamine deficiency. asm.orgnih.gov Interestingly, its inability to synthesize thiamine is not due to a defect in the thiazole pathway but rather a missing gene (THI13) for the synthesis of the pyrimidine (B1678525) moiety. osti.govasm.org
Studies on Y. lipolytica under thiamine limitation reveal severe metabolic consequences:
Growth and Metabolism: Thiamine depletion leads to negligible growth, poor assimilation of sugars, and a reduction in proteins associated with lipid biosynthesis and energy metabolism. asm.orgnih.govnih.gov
Enzyme Activity: The activity of enzymes dependent on the active form of thiamine (thiamine pyrophosphate), such as α-ketoglutarate dehydrogenase, decreases sharply. srce.hr This enzymatic bottleneck causes a metabolic overflow, leading to the overproduction and secretion of α-ketoglutaric acid. srce.hr
While the deficiency in Y. lipolytica is not in the thiazole pathway itself, the regulation of thiamine biosynthetic genes is a conserved feature in yeasts. In Saccharomyces cerevisiae, the THI4 gene, which codes for thiazole synthase, is tightly regulated by thiamine availability. Its expression is high in thiamine-free conditions and is completely repressed when thiamine concentrations reach approximately 1 µM. nih.gov The gene is induced when the intracellular thiamine level falls below a critical threshold. nih.gov Research on Y. lipolytica has also identified novel promoters that are strongly activated by low thiamine concentrations and repressed by high concentrations, indicating a similar feedback regulation mechanism exists to control the expression of its thiamine-related genes. energy.govasm.org
Interplay with Other Metabolic Pathways
The biosynthesis of the thiamine thiazole ring is deeply integrated with central carbon metabolism, highlighting the cell's efficient use of metabolic intermediates.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The precursor 1-deoxy-D-xylulose-5-phosphate (DXP) is a key intermediate of the non-oxidative pentose phosphate pathway, linking thiamine synthesis directly to carbohydrate metabolism.
Amino Acid Metabolism: The biosynthesis utilizes the amino acids glycine and cysteine as foundational building blocks, drawing resources from amino acid pools. acs.org
Energy Metabolism: The activation of the sulfur carrier protein ThiS by ThiF is an ATP-dependent process, consuming cellular energy.
Once synthesized, thiamine pyrophosphate (TPP), the active form of thiamine, functions as an essential cofactor for critical enzymes that bridge major metabolic pathways:
Glycolysis and the Krebs Cycle: TPP is a cofactor for pyruvate (B1213749) dehydrogenase, which converts pyruvate to acetyl-CoA, and for α-ketoglutarate dehydrogenase in the Krebs cycle. acs.org
Pentose Phosphate Pathway: TPP is required for transketolase, a key enzyme in the PPP that facilitates the interconversion of sugars and produces precursors for nucleotide synthesis. acs.org
A deficiency in thiamine, and therefore TPP, severely impairs these central metabolic hubs, leading to reduced cellular energy production and the accumulation of metabolic intermediates like pyruvate. acs.org In plants, the regulation of thiamine biosynthesis via the TPP riboswitch is directly linked to the rate of carbohydrate oxidation through the Krebs cycle and PPP, demonstrating a tight feedback loop between the vitamin's availability and core cellular metabolism. nih.gov
Genetic and Proteomic Analysis of Thiamine-Related Enzymes
The enzymes responsible for the biosynthesis of the thiamine thiazole moiety are encoded by a cluster of genes, often referred to as the thi (B1664050) genes in prokaryotes. nih.gov Genetic and proteomic studies have been crucial in identifying these components and elucidating their specific functions.
In bacteria like E. coli and B. subtilis, the formation of the thiazole ring requires the coordinated action of multiple gene products. nih.govnih.gov The functions of these key enzymes have been identified through genetic knockout studies and in vitro reconstitution of the pathway. acs.orgnih.gov
The table below summarizes key genes and the proteins they encode in the bacterial thiamine thiazole biosynthetic pathway.
| Gene | Protein | Function | Reference |
|---|---|---|---|
| ThiS | Sulfur Carrier Protein | Accepts sulfur from cysteine and donates it for thiazole ring formation. | acs.orgnih.gov |
| ThiF | ThiS Adenyltransferase | Catalyzes the ATP-dependent adenylation of the C-terminus of ThiS. | acs.orgnih.gov |
| ThiG | Thiazole Synthase | Catalyzes the final condensation reaction to form the thiazole ring. | acs.orgacs.org |
| ThiH | Tyrosine Lyase | In anaerobes like E. coli, involved in generating dehydroglycine from tyrosine. | researchgate.net |
| ThiO | Glycine Oxidase | In aerobes like B. subtilis, oxidizes glycine to glycine imine. | acs.orgnih.gov |
| IscS / NifS | Cysteine Desulfurase | Mobilizes sulfur from cysteine for transfer to ThiS. | acs.orgnih.gov |
In plants, the genetic basis for thiazole synthesis is more consolidated. The key enzyme, HET-P synthase, is encoded by the THI1 gene. Overexpression of THI1, along with the pyrimidine synthesis gene THIC, has been used in metabolic engineering strategies to increase thiamine content in model plants like Arabidopsis thaliana. oup.com
Regulation of these genes is critical for maintaining thiamine homeostasis. In many organisms, including bacteria and plants, gene expression is controlled by a TPP riboswitch. nih.govnih.gov This is a region in the non-coding portion of the mRNA that can directly bind to TPP. When TPP levels are high, its binding to the riboswitch causes a conformational change in the mRNA, leading to the termination of transcription or inhibition of translation, thus shutting down the biosynthetic pathway. nih.gov This feedback mechanism allows the cell to efficiently control the production of thiamine in response to its availability.
Biological Activities and Pharmacological Relevance of 5 Ethyl 4 Methylthiazole Derivatives
Neuroprotective Potentials of 4-Methylthiazole (B1212942) and 5-Ethyl-4-methylthiazole Derivatives
Derivatives of 4-methylthiazole (MZ), including this compound, have been investigated for their neuroprotective effects. These compounds are based on the lead neuroprotective pharmacophore of Clomethiazole (B1669219) (CMZ), which is known to act in part by potentiating GABAA receptors. nih.gov The neuroprotective efficacy of these derivatives has been primarily evaluated using in vitro models that simulate ischemic conditions and excitotoxicity.
Oxygen-glucose deprivation (OGD) is a widely used in vitro model that mimics the cellular environment during an ischemic stroke. nih.gov In studies using primary rat cortical neurons, simple this compound derivatives have demonstrated neuroprotective efficacy comparable to that of Clomethiazole (CMZ) in OGD models. nih.gov This suggests that the core this compound structure is a key contributor to the observed neuroprotection. The OGD model is considered a comprehensive tool for screening neuroprotective compounds as it induces a cascade of detrimental events including ATP depletion, glutamate (B1630785) release, overstimulation of NMDA receptors, mitochondrial dysfunction, generation of reactive oxygen species (ROS), apoptosis, and the release of pro-inflammatory cytokines. nih.gov The ability of this compound derivatives to protect against this complex array of insults highlights their therapeutic potential.
Table 1: Neuroprotective Efficacy of Selected Thiazole (B1198619) Derivatives in an Oxygen-Glucose Deprivation (OGD) Model
| Compound | Structure | Relative Neuroprotective Efficacy |
|---|---|---|
| Clomethiazole (CMZ) | Thiazole ring with an ethyl group at position 5 and a chloromethyl group at position 4 | Baseline |
| This compound derivative 22 | Simple this compound structure | Comparable to CMZ nih.gov |
| This compound derivative 23 | Simple this compound structure | Comparable to CMZ nih.gov |
| (4-methylthiazol-5-yl)(phenyl)methanol derivative 2 | Phenyl substitution | Significantly reduced efficacy nih.gov |
Excitotoxicity is a pathological process in which neuronal damage is caused by the overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This is a key mechanism of neuronal injury in ischemic stroke and other neurodegenerative diseases. Clomethiazole (CMZ) has been shown to inhibit the glutamate-induced activation of AP-1, a transcription factor involved in neuronal apoptosis, which is mediated by NMDA receptor activation. nih.gov Derivatives of 4-methylthiazole have also been assayed for their ability to protect primary neurons against excitotoxicity. nih.gov These findings suggest that the neuroprotective effects of this compound derivatives may, in part, be attributed to their ability to counteract excitotoxic neuronal damage.
The neuroprotective efficacy of 4-methylthiazole derivatives can be significantly influenced by structural modifications. For instance, while simple this compound derivatives retain neuroprotective activity comparable to CMZ, the introduction of a phenyl ring in (4-methylthiazol-5-yl)(phenyl)methanol derivatives leads to a significant reduction in efficacy. nih.gov Conversely, O-alkylation of the hydroxyl group in these phenyl-substituted derivatives can lead to improved neuroprotection. nih.gov Furthermore, the incorporation of other pharmacophores, such as a 3-(1H-1,2,3-triazol-4-yl)-pyridine moiety, within the 4-methylthiazole scaffold has also been shown to yield compounds with protective effects against OGD. nih.gov These structure-activity relationships are crucial for the rational design of more potent neuroprotective agents based on the this compound core.
Modulation of Neurotransmitter Systems
The pharmacological effects of this compound derivatives extend to the modulation of key neurotransmitter systems in the central nervous system.
Thiazole derivatives have long been recognized for their sedative, hypnotic, and anticonvulsant properties, which are indicative of GABA-mimetic activity. nih.gov The neuroprotective pharmacophore of 4-methylthiazole derivatives is understood to function, at least in part, through the potentiation of GABAA receptors. nih.gov
A notable example is the clomethiazole derivative, 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate (B1232345) (NMZM). Studies on hippocampal neurons have shown that NMZM can potentiate the response of GABAA receptors to GABA. nih.gov While NMZM itself is a weak direct activator of GABAA receptors, it significantly enhances GABA-evoked currents. This positive modulation of GABAA receptors is thought to contribute to the neuroprotective effects of NMZM. nih.gov The potentiation was found to be more significant at lower concentrations of GABA. nih.gov
Table 2: GABA-mimetic Activity of a 4-Methylthiazole Derivative
| Compound | Mechanism of Action | Effect |
|---|
Antiviral Applications
The therapeutic potential of thiazole derivatives extends to the field of virology. While specific studies on the antiviral activity of this compound are not extensively documented in the reviewed literature, the broader class of thiazole derivatives has demonstrated promising antiviral properties against a range of viruses.
For instance, certain aminothiazole derivatives have been reported as useful for the treatment of herpes simplex virus (HSV) infections. bioworld.com In another study, a 4-substituted-2-thiazole amide was identified as an inhibitor of the Chikungunya virus (CHIKV). nih.gov Furthermore, isothiazole (B42339) derivatives, which are structurally related to thiazoles, have shown in vitro antiviral activity against poliovirus type 1. nih.gov These examples highlight the potential of the thiazole scaffold as a source of novel antiviral agents. Further research is warranted to specifically investigate the antiviral capabilities of this compound and its derivatives.
Inhibition of HIV-1 Replication by Thiazolidenebenzenesulfonamide Analogues
Thiazole derivatives, including thiazolidenebenzenesulfonamide analogues, have been investigated for their potential as inhibitors of HIV-1 replication. Research into this area has focused on targeting various stages of the viral life cycle. One key target is the HIV-1 Vif (Viral infectivity factor) protein, which is essential for the virus to counteract the host's natural antiviral defenses. nih.gov
Studies on a series of RN18 analogues, which feature different linkages and substitutions on their phenyl rings, have provided insight into their antiviral activity. These analogues were tested for their ability to block viral replication in both non-permissive H9 cells (which express the antiviral factor APOBEC3G that Vif targets) and permissive MT-4 cells. nih.gov Specificity is a key factor, where an effective Vif inhibitor would show activity in H9 cells but not in MT-4 cells. For instance, the benzyl (B1604629) ether-linked analogue 40j demonstrated potent inhibition of HIV-1 replication in H9 cells with an IC₅₀ of 2.8 µM, while showing no activity or toxicity in MT-4 cells at concentrations up to 100 µM. nih.gov In contrast, the reverse amide compound 40k was less potent in H9 cells (IC₅₀ = 34 µM) and lacked specificity, inhibiting replication in MT-4 cells as well (IC₅₀ = 26.6 µM). nih.gov
Further modifications, such as the introduction of a 4-cyanophenyl group (42j ), resulted in potent activity in H9 cells (IC₅₀ = 3.1 µM) but with reduced specificity, as it also inhibited replication in MT-4 cells (IC₅₀ = 22.8 µM). nih.gov These findings underscore the importance of the chemical linkage between the phenyl rings for Vif-specific antiviral activity. nih.gov
Other research has identified novel series of 2,4-thiazolidinedione (B21345) analogs as inhibitors of HIV-1 Reverse Transcriptase (RT), a crucial enzyme for viral replication. nih.gov Among a series of synthesized compounds, compound 24 showed significant HIV-1 RT inhibitory activity, with 73% inhibition at an IC₅₀ value of 1.31 µM. nih.gov This highlights that the thiazole scaffold can be adapted to target different viral proteins.
Additionally, the thiazole-5-carboxamide (B1230067) derivative, GPS491 , was identified as a potent anti-HIV-1 agent that functions by inhibiting viral gene expression with an IC₅₀ of approximately 0.25 µM. nih.gov This compound was found to alter the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs. nih.gov
Table 1: HIV-1 Inhibitory Activity of Selected Thiazole Analogues
| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 40j | Vif-A3G Interaction | H9 | 2.8 | nih.gov |
| 40j | Vif-A3G Interaction | MT-4 | >100 | nih.gov |
| 40k | Vif-A3G Interaction | H9 | 34 | nih.gov |
| 40k | Vif-A3G Interaction | MT-4 | 26.6 | nih.gov |
| 41j | Vif-A3G Interaction | H9 | 7.1 | nih.gov |
| 42j | Vif-A3G Interaction | H9 | 3.1 | nih.gov |
| 42j | Vif-A3G Interaction | MT-4 | 22.8 | nih.gov |
| Compound 24 | HIV-1 RT Inhibition | - | 1.31 | nih.gov |
| GPS491 | Viral Gene Expression | - | ~0.25 | nih.gov |
Antimicrobial and Anticancer Properties of Thiazole Derivatives
Derivatives of the thiazole nucleus are recognized for their broad spectrum of biological activities, including significant antimicrobial and anticancer properties. uum.edu.mymdpi.comresearchgate.net
Antimicrobial Activity
Thiazole derivatives have demonstrated notable efficacy against various microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. uum.edu.myanalis.com.my A study investigating 5-acetyl-4-methylthiazole derivatives designated as T1, T2, and T3, revealed their mode of action involves disrupting the microbial cell membrane. analis.com.my The compound T3 was identified as the most active, showing a significant killing effect on Staphylococcus aureus, Salmonella typhi, and Candida albicans within 60 minutes of incubation. analis.com.my This was further evidenced by a crystal violet uptake assay, where T3 induced the highest membrane permeability in all tested microbes. analis.com.my For example, at four times its minimum inhibitory concentration (4 × MIC), T3 led to a 67.2% crystal violet uptake in S. typhi and 67.9% in C. albicans. analis.com.my
Another study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones found that all tested compounds exhibited antibacterial activity against resistant strains like MRSA, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Compound 12 in this series demonstrated the highest antibacterial action, with MIC values ranging from 67.5 to 135.1 µM, surpassing the efficacy of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against these resistant strains. mdpi.com
Table 2: Antimicrobial Activity of 5-acetyl-4-methylthiazole Derivatives
| Compound | Microbial Strain | Crystal Violet Uptake (%) at 4 × MIC | Reference |
|---|---|---|---|
| T1 | S. aureus | 34.7 | analis.com.my |
| T1 | S. typhi | 51.4 | analis.com.my |
| T1 | C. albicans | 60.6 | analis.com.my |
| T2 | S. aureus | 47.1 | analis.com.my |
| T2 | S. typhi | 65.0 | analis.com.my |
| T2 | C. albicans | 65.7 | analis.com.my |
| T3 | S. aureus | 49.4 | analis.com.my |
| T3 | S. typhi | 67.2 | analis.com.my |
| T3 | C. albicans | 67.9 | analis.com.my |
Anticancer Properties
The thiazole scaffold is a core component of several anticancer agents. researchgate.net Newly synthesized thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. In one study, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was evaluated. mdpi.com Among these, compound 4c was the most active, with potent inhibitory concentrations (IC₅₀) of 2.57 µM against the MCF-7 breast cancer cell line and 7.26 µM against the HepG2 liver cancer cell line. mdpi.com This activity was superior to the standard drug Staurosporine. Furthermore, compound 4c was found to be a strong inhibitor of vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 µM, and it was shown to induce apoptosis and cell cycle arrest in MCF-7 cells. mdpi.com
In a separate investigation, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested for their antitumor effects. researchgate.net Compound 4c from this series, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, displayed high selectivity and cytotoxicity against A549 human lung adenocarcinoma cells with an IC₅₀ value of 23.30 µM, while showing no toxicity to normal NIH/3T3 mouse fibroblast cells. researchgate.net
Table 3: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Compound 4c (hydrazinyl-thiazole) | MCF-7 (Breast Cancer) | 2.57 | mdpi.com |
| Compound 4c (hydrazinyl-thiazole) | HepG2 (Liver Cancer) | 7.26 | mdpi.com |
| Compound 4c (hydrazinyl-thiazole) | VEGFR-2 (Enzyme) | 0.15 | mdpi.com |
| Compound 4c (thio-acetamide) | A549 (Lung Cancer) | 23.30 | researchgate.net |
| Compound 4c (thio-acetamide) | NIH/3T3 (Normal Cells) | >1000 | researchgate.net |
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiazole derivatives by identifying the chemical modifications that enhance their desired biological activities.
SAR for HIV-1 Inhibition
In the context of HIV-1 Vif inhibitors, SAR studies have revealed that the linkage between phenyl rings B and C is critical for Vif-specific antiviral activity. nih.gov An amide or sulfonamide linkage was found to be important, as reversing this linkage could be detrimental to specificity. nih.gov The substitutions on the phenyl rings also significantly influence potency and specificity. For example, replacing a 4-nitro group on the A-ring with a 4-amino group generally resulted in less potent compounds. nih.gov While many variations to the phenyl rings were detrimental, isosteric replacements of amide and ether linkages were comparatively well-tolerated. nih.gov
SAR for Antimicrobial Activity
For antimicrobial thiazole derivatives, SAR analysis has shown that substitutions on the core structure heavily influence efficacy. In a study of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, substitutions on the parent compound generally had a positive effect on antibacterial activity. mdpi.com The most active compound in the series was a p-nitro derivative, indicating that the presence and position of electron-withdrawing groups can enhance activity. mdpi.com The position of substituents was also critical; for example, a 2,6-dichloro substitution resulted in higher activity than a 3-chloro substitution. mdpi.com For antifungal activity, key promoting substituents were identified as 4-chloro, 2,5-dimethoxy, 2,6-dichloro, and 3-bromo. mdpi.com These findings help guide the rational design of new antimicrobial agents with improved potency. mersin.edu.trnih.gov
SAR for Anticancer Activity
SAR studies of thiazole derivatives as anticancer agents have highlighted the importance of specific functional groups. For a series of 5-aryl-1,3,4-thiadiazole-based derivatives with an arylamino thiazole scaffold, para-substitution on the phenyl ring was shown to modulate activity against the MCF-7 cell line. mdpi.com Adding either hydrophobic groups like methyl and ethyl or an electron-donating methoxy (B1213986) group enhanced the cytotoxic potency compared to the unsubstituted parent compound. mdpi.com This suggests that both the electronic properties and the size of the substituent at this position can be fine-tuned to improve anticancer efficacy.
Analytical Characterization Techniques for 5 Ethyl 4 Methylthiazole
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in isolating 5-Ethyl-4-methylthiazole from various samples and determining its concentration. The choice of method is dictated by the compound's volatility and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This method is particularly prevalent in the food and flavor industries, where this compound contributes to the sensory profile of products such as roasted peanuts and coffee. nih.govccsenet.orgnih.govnih.gov The principle of GC-MS involves the separation of volatile components in a gas chromatograph followed by their detection and identification by a mass spectrometer.
In a typical GC-MS analysis of food volatiles, a sample is introduced into the GC inlet, where it is vaporized. The volatile compounds are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its preliminary identification.
Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis in Food Matrices
| Parameter | Typical Setting |
| Column | DB-WAX, HP-5 MSUI (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | Initial 40°C, ramp to 250°C |
| MS Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
This table presents a generalized set of parameters. Specific conditions may vary depending on the sample matrix and analytical objectives.
Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for identification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound, HPLC is primarily employed for purity assessment of the synthesized compound and for the analysis of its derivatives.
The separation in HPLC is based on the distribution of the analyte between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. For thiazole (B1198619) derivatives, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. d-nb.info
A UV detector is often used for the detection of thiazole compounds, as the heterocyclic ring absorbs ultraviolet light. The retention time and the peak area in the resulting chromatogram are used for qualitative and quantitative analysis, respectively. Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation and peak shape. d-nb.info
Table 2: Representative HPLC Method Parameters for Thiazole Derivative Analysis
| Parameter | Typical Setting |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.1% orthophosphoric acid in water and acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | UV at 272 nm |
| Column Temperature | 30 °C |
Note: These parameters are based on a method developed for a novel aminothiazole and may require optimization for this compound. d-nb.info
Headspace-GC-MS for Flavor Compound Analysis
Headspace-GC-MS is a specialized technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. It is particularly well-suited for the analysis of flavor compounds, such as this compound, in complex food matrices like coffee and cooked meat. gcms.czjeol.comamazonaws.commdpi.comspectralworks.comnih.gov This method involves sampling the gas phase (headspace) in equilibrium with the sample, thereby avoiding the introduction of non-volatile matrix components into the GC system.
In a typical headspace analysis, the sample is placed in a sealed vial and heated to a specific temperature to promote the release of volatile compounds into the headspace. A portion of the headspace gas is then injected into the GC-MS for separation and analysis. This technique is highly sensitive and requires minimal sample preparation.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound and its derivatives.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For a derivative of this compound, one would expect to see characteristic signals for the ethyl and methyl groups, as well as any protons on the thiazole ring or attached substituents. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are used to piece together the molecular structure.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², aromatic) and its chemical environment.
Table 3: Predicted ¹³C NMR Chemical Shifts for Thiazole Ring Carbons in Substituted Thiazoles
| Carbon Atom | Chemical Shift (δ, ppm) Range |
| C2 | 148 - 169 |
| C4 | 128 - 150 |
| C5 | 100 - 130 |
Note: The chemical shifts are influenced by the nature and position of substituents on the thiazole ring. asianpubs.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the identification of individual components in a complex mixture.
In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the arrangement of atoms and functional groups.
For thiazole derivatives, the fragmentation often involves cleavage of the bonds attached to the thiazole ring and fragmentation of the substituent groups. The analysis of these fragmentation pathways provides valuable clues for the structural elucidation of unknown thiazole compounds.
Table 4: Common Fragment Ions Observed in the Mass Spectra of Alkylthiazoles
| Fragmentation Process | Resulting Ion |
| Loss of a methyl radical | [M - CH₃]⁺ |
| Loss of an ethyl radical | [M - C₂H₅]⁺ |
| Cleavage of the thiazole ring | Various smaller fragment ions |
This table provides a general overview of fragmentation patterns. The specific fragments and their relative abundances will depend on the exact structure of the thiazole derivative.
Advances in Sample Preparation for Trace Analysis of this compound
The accurate determination of trace levels of the volatile flavor compound this compound in complex matrices, such as food and beverages, necessitates highly efficient and sensitive sample preparation techniques. Traditional methods of sample preparation can be labor-intensive, time-consuming, and may require significant amounts of organic solvents. In recent years, significant advancements have been made in developing miniaturized, solvent-free, and automated sample preparation techniques. Among these, Solid-Phase Microextraction (SPME) has emerged as a powerful and widely adopted tool for the trace analysis of volatile and semi-volatile organic compounds, including thiazole derivatives.
SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. The efficiency of the extraction process is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample matrix composition, and the addition of salts.
Headspace Solid-Phase Microextraction (HS-SPME) for Thiazole Analysis
For volatile compounds like this compound, the headspace variant of SPME (HS-SPME) is particularly advantageous. In HS-SPME, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and extends the lifespan of the fiber. The partitioning of analytes between the sample, the headspace, and the fiber coating is governed by equilibrium principles. Optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility.
Detailed research into the volatile components of roasted nuts, where thiazoles are significant aroma contributors, provides valuable insights into the application of SPME for such analyses. A study on the volatile aroma components of natural and roasted hazelnut varieties employed a partially modified HS-SPME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The findings from such studies help in establishing optimized conditions for the extraction of a broad range of volatile compounds, which would include this compound.
The selection of the SPME fiber is a critical parameter. For the analysis of volatile and semi-volatile compounds in nuts, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. This type of fiber has a mixed coating that can trap a wide range of analytes with different polarities and molecular weights.
The following table outlines a set of optimized HS-SPME parameters that are representative for the analysis of volatile compounds in a nut matrix, which can be adapted for the specific trace analysis of this compound.
| Parameter | Condition |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Sample Amount | 2 g (ground) |
| Vial Size | 15 mL |
| Equilibration Temperature | 60 °C |
| Equilibration Time | 20 min |
| Extraction Temperature | 60 °C |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 min |
| GC Inlet Mode | Splitless |
This interactive data table provides a summary of typical HS-SPME conditions for the analysis of volatile compounds in complex food matrices.
The optimization of these parameters is essential for maximizing the extraction efficiency of this compound. For instance, increasing the extraction temperature can enhance the volatility of the analyte, leading to higher concentrations in the headspace and subsequently on the SPME fiber. However, excessively high temperatures may lead to the degradation of the analyte or the sample matrix. Similarly, the extraction time should be sufficient to allow for equilibrium to be reached between the sample and the fiber. The addition of salt to aqueous samples can also be employed to increase the ionic strength of the solution, which can "salt out" the volatile compounds and improve their partitioning into the headspace.
Occurrence and Role in Natural Systems
Presence as a Volatile Flavor Compound in Food Products
While the broader family of alkylthiazoles is well-documented in a variety of foodstuffs, specific information regarding 5-Ethyl-4-methylthiazole is more limited. Its presence is often noted in the context of complex flavor systems where numerous volatile compounds interact to create a final sensory impression.
The characteristic nutty and roasted aroma of sesame oil is due to a complex mixture of volatile compounds generated during the roasting of sesame seeds. doi.org Thiazoles are among the important classes of compounds identified in roasted sesame oil. doi.org For instance, 4-methylthiazole (B1212942) has been noted as a frequently identified thiazole (B1198619) in analyses of sesame oil. doi.org However, current research extensively reviewed does not specifically identify this compound as a contributor to the flavor profile of roasted sesame oil. The unique and pleasant aroma of roasted sesame oil is attributed to a variety of compounds, with pyrazines and other sulfur-containing compounds often highlighted as key odorants. globethesis.com
The savory and roasted notes characteristic of cooked meat are often replicated in seasonings through the use of specific flavor compounds. Thiazoles are crucial in creating these "meaty" flavors. nih.gov While a range of thiazole derivatives are employed in the flavor industry for this purpose, direct and specific identification of this compound in meat-like flavor seasonings is not extensively documented in the available scientific literature. The development of meat flavor is a complex interplay of Maillard reaction products and lipid degradation, leading to a wide array of volatile compounds, including various thiazoles and thiazolines. nih.gov
Formation Mechanisms in Food Processing (e.g., Maillard Reaction, Thermal Reaction)
The formation of this compound is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. sandiego.edu This reaction is fundamental to the development of color and flavor in a wide variety of cooked foods.
The general pathway for the formation of thiazoles involves the interaction of sulfur-containing amino acids, such as cysteine, with carbonyl compounds that are intermediates of the Maillard reaction. sandiego.edu The degradation of these precursors under thermal processing conditions leads to the formation of hydrogen sulfide (B99878), ammonia, and various aldehydes and ketones, which then recombine to form a diverse range of heterocyclic flavor compounds, including thiazoles. researchgate.net The specific precursors and reaction conditions dictate the type and concentration of the resulting thiazoles.
Sensory Evaluation and Olfactometry of this compound in Food Matrices
The sensory properties of a flavor compound are critical to understanding its role in food. Organoleptic analysis provides a description of the odor and flavor characteristics of a substance.
The odor of this compound has been described as having nutty, green, and earthy characteristics. thegoodscentscompany.com This profile suggests its potential contribution to the roasted and savory notes in foods. The table below summarizes the reported organoleptic properties.
| Sensory Attribute | Description |
| Odor Type | Nutty, Green, Earthy |
Data sourced from The Good Scents Company. thegoodscentscompany.com
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Improved Efficiency and Selectivity
Furthermore, the principles of green chemistry are being integrated into thiazole (B1198619) synthesis. This includes the use of microwave irradiation to accelerate reaction times and the application of eco-friendly solvents and catalysts, such as polyethylene (B3416737) glycol (PEG-400) or silica-supported tungstosilisic acid. The development of catalyst-free methods is also a key objective. For derivatives of 5-Ethyl-4-methylthiazole, future work will likely involve adapting these modern synthetic strategies to allow for precise control over the introduction of various functional groups onto the thiazole core, thereby enhancing efficiency and selectivity.
Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
| Feature | Traditional Synthesis (e.g., Hantzsch) | Novel Synthetic Routes |
|---|---|---|
| Methodology | Multi-step reaction involving α-haloketones and thioamides. | One-pot reactions, multi-component procedures. |
| Efficiency | Often characterized by lower overall yields and tedious work-ups. | Generally higher yields and simplified procedures. |
| Conditions | May require harsh conditions and prolonged reaction times. | Milder conditions, often accelerated by microwave irradiation or ultrasonic waves. |
| Environmental Impact | Utilizes conventional solvents and may generate significant waste. | Employs green solvents (e.g., PEG-400), reusable catalysts, and reduces waste streams. |
In-depth Mechanistic Studies of Thiazole Synthase Activity
The biosynthesis of the thiamine (B1217682) thiazole moiety is a complex enzymatic process that differs between prokaryotes and eukaryotes. In bacteria like E. coli, the formation of the thiazole phosphate (B84403) precursor involves multiple proteins, including ThiF, ThiS, ThiG, and ThiH. ThiH is a "radical S-adenosylmethionine (SAM)" enzyme that utilizes a [4Fe-4S] cluster to cleave SAM, initiating a radical-based mechanism involving tyrosine.
In eukaryotes such as yeast, a single enzyme, THI4, catalyzes the reaction. This enzyme functions as a suicide catalyst; it provides the sulfur atom for the thiazole ring from one of its own cysteine residues, rendering it inactive after a single turnover. This process is energetically costly for the organism.
Future research is needed to fully elucidate the intricate mechanisms of these enzymes. Key areas of investigation include:
Characterization of Intermediates: Identifying and characterizing the unstable reaction intermediates bound to the enzyme's active site can provide molecular "snapshots" of the catalytic cycle.
Role of the [4Fe-4S] Cluster: Further spectroscopic and structural studies are required to understand how the iron-sulfur cluster in enzymes like ThiH facilitates the radical-based reaction.
Understanding the Suicide Mechanism: In-depth studies of the eukaryotic THI4 enzyme could reveal ways to engineer a more efficient, non-suicide version, which would have significant biotechnological implications.
Table 2: Key Components in Thiazole Biosynthesis
| Organism Type | Key Enzyme(s) | Substrates/Cofactors | Mechanistic Feature |
|---|---|---|---|
| Prokaryotes (e.g., E. coli) | ThiG, ThiH, ThiS, ThiF | 1-Deoxy-D-xylulose 5-phosphate (DXP), Tyrosine, Cysteine, S-adenosylmethionine (SAM) | Radical-SAM mechanism involving a [4Fe-4S] cluster. |
| Eukaryotes (e.g., Yeast, Plants) | THI4 | NAD+, Glycine (B1666218), Cysteine (from the enzyme itself) | Suicide enzyme mechanism where the enzyme is the sulfur donor. |
Rational Design of New Pharmacologically Active this compound Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects. Derivatives of 4-methylthiazole (B1212942) have specifically been investigated as potential anticancer agents.
The rational design of new drugs based on the this compound structure is a promising area for future research. By systematically modifying the core structure—for instance, by adding or altering functional groups at the C2 position—it may be possible to create novel compounds with enhanced potency and selectivity for specific biological targets. Modern drug design techniques can accelerate this process:
Molecular Docking: In silico studies can predict how different derivatives will bind to the active sites of target proteins, such as enzymes or receptors, helping to prioritize the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent analogues.
Research could focus on developing derivatives targeting specific disease pathways, such as protein kinases in cancer or essential enzymes in pathogenic microbes. For example, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been designed as potent inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in non-small cell lung cancer.
Advanced Analytical Methodologies for Comprehensive Profile Analysis
As research into the biological roles and potential applications of this compound and its derivatives expands, the need for advanced analytical methods becomes critical. Current detection of thiazoles in complex matrices, such as food, often relies on gas chromatography-mass spectrometry (GC-MS). While effective, future research will demand more sensitive and comprehensive techniques.
Prospective areas for development include:
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS can provide highly accurate mass measurements, enabling the confident identification of the parent compound and its metabolites in biological samples (e.g., blood, urine, tissues).
Metabolomics: Untargeted metabolomics approaches can be used to obtain a comprehensive profile of all small molecules in a biological system following exposure to a this compound derivative. This can help identify metabolic pathways affected by the compound and uncover potential off-target effects.
Improved Sample Preparation: Developing more efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME), will be crucial for isolating and concentrating trace amounts of thiazole compounds from complex samples, thereby improving detection limits and accuracy.
These advanced methods will be essential for pharmacokinetic studies, biomarker discovery, and understanding the complete biological impact of newly designed therapeutic agents.
Exploration of Biotechnological Production of Thiamine Precursors
The chemical synthesis of thiamine precursors can be complex and expensive. Biotechnological production using metabolically engineered microorganisms or plants offers a potentially more sustainable and cost-effective alternative. Thiamine biosynthesis requires the separate formation of a pyrimidine (B1678525) moiety and a thiazole moiety, which are then combined.
Metabolic engineering strategies have successfully increased thiamin content in organisms like Arabidopsis thaliana by overexpressing the genes responsible for the first committed steps in the synthesis of the pyrimidine (THIC) and thiazole (THI1) precursors. Co-expression of both genes resulted in a synergistic increase in total thiamin levels. Similar work in bacteria, such as Bacillus subtilis, has involved mutating genes to deregulate biosynthetic pathways and cause the overproduction and release of thiamin products into the culture medium.
Future research in this area will focus on:
Optimizing Metabolic Flux: Fine-tuning the expression of biosynthetic genes to balance the pyrimidine and thiazole branches is necessary to prevent the accumulation of single intermediates and maximize the final product yield.
Developing Robust Microbial Cell Factories: Engineering bacteria or yeast to efficiently convert simple carbon sources into high-value thiamine precursors like 5-(2-hydroxyethyl)-4-methylthiazole.
Plant Biofortification: Expanding metabolic engineering strategies to staple food crops could not only create a source for precursor production but also help address vitamin B1 deficiency in human populations.
Potential for Industrial Applications beyond Current Scope
The current industrial applications of thiazoles are primarily concentrated in the flavor, pharmaceutical, and agricultural sectors. Thiazole derivatives are used as flavor enhancers (imparting meaty, nutty, or roasted notes), active pharmaceutical ingredients, fungicides, and accelerators in the rubber vulcanization process.
However, the unique electronic and structural properties of the thiazole ring suggest a much broader potential for industrial applications. Future exploration could venture into advanced materials and specialty chemicals:
Materials Science: The heterocyclic nature of the thiazole ring could be exploited in the design of novel organic semiconductors, conductive polymers, or materials for organic light-emitting diodes (OLEDs).
Dye Chemistry: While some thiazole-based dyes are used for cotton, there is potential to develop new classes of dyes with enhanced properties, such as improved lightfastness or specific spectral characteristics for advanced imaging applications.
Catalysis: Thiazolium salts, formed by the alkylation of the thiazole nitrogen, are already known to act as catalysts in organic reactions like the benzoin (B196080) condensation. Further research could lead to the development of highly specialized thiazolium-based catalysts for a wider range of industrial chemical transformations.
By exploring these novel applications, the industrial relevance of this compound and related compounds could be significantly expanded beyond their current, well-established roles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-ethyl-4-methylthiazole, and what methodological considerations are critical for yield optimization?
- Methodological Answer : Synthesis typically involves cyclization reactions using α-halo ketones and thiourea derivatives under basic conditions. For example, ethyl 2-bromoacetate reacts with thiourea in ethanol with LiCl catalysis, followed by reflux and purification via flash chromatography . Key considerations include solvent selection (e.g., ethanol for solubility), catalyst loading (e.g., LiCl at 0.1–0.5 mol%), and temperature control (70–80°C) to prevent side reactions. Post-synthesis purification often employs recrystallization or column chromatography, as seen in thiazole derivative syntheses .
Q. What analytical techniques are most reliable for characterizing this compound, and how are retention indices validated across chromatographic systems?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for identification. Retention indices (RI) vary by column type: For this compound, RI values range from 1,240 (ZB-Wax) to 1,295 (DB-1) under programmed temperature conditions (40°C to 240°C at 3°C/min) . Cross-validation using multiple columns (e.g., CP-Wax 52CB, Supelcowax-10) and reference databases (NIST) ensures accuracy. Discrepancies arise from stationary phase polarity differences, necessitating calibration with n-alkane standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize this compound derivatives with enhanced bioactivity, and what structural modifications show promise?
- Methodological Answer : Introducing substituents like trifluoromethyl or biphenyl groups at the 2-position of the thiazole ring can enhance bioactivity. For example, coupling 4-methylthiazole precursors with 4′-fluorobiphenyl boronic acid via Suzuki-Miyaura cross-coupling improves antibacterial properties . Microwave-assisted synthesis reduces reaction times (30 min vs. 2–4 hours) while maintaining yields >80% . Computational modeling (e.g., DFT for electron distribution analysis) guides rational design of derivatives targeting specific receptors .
Q. What strategies resolve contradictions in reported retention indices for this compound across chromatographic systems?
- Methodological Answer : Discrepancies in RI values stem from column-specific interactions (e.g., ZB-Wax’s polar phase vs. DB-1’s non-polar phase). To harmonize
- Use retention locking with internal standards (e.g., n-alkanes) to normalize retention times .
- Validate against peer-reviewed databases (NIST, CAS Common Chemistry) that aggregate multi-column RI data .
- Report experimental conditions (temperature ramp, carrier gas flow rate) to enable cross-study comparisons .
Q. How do structural features of this compound influence its pharmacokinetic properties, and what in vitro assays are predictive of in vivo efficacy?
- Methodological Answer : The thiazole ring’s sulfur and nitrogen atoms enhance metabolic stability by resisting cytochrome P450 oxidation. LogP values (~2.5) indicate moderate lipophilicity, suitable for blood-brain barrier penetration . In vitro assays include:
- Plasma stability tests : Incubate with rat plasma (37°C, 1 hour) and quantify via HPLC .
- Caco-2 permeability assays : Measure apical-to-basolateral transport to predict oral bioavailability .
- Microsomal stability studies : Use liver microsomes to assess Phase I metabolism .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound derivatives vary significantly in literature, and how can reproducibility be improved?
- Methodological Answer : Yield variability arises from differences in catalyst purity (e.g., LiCl vs. contaminated batches) and solvent drying. For example, anhydrous ethanol (<0.01% H₂O) improves cyclization efficiency by 15–20% compared to hydrated solvents . Reproducibility requires:
- Strict control of reaction atmosphere (N₂ or Ar).
- Standardized purification protocols (e.g., flash chromatography with silica gel 60) .
- Reporting detailed spectral data (¹H/¹³C NMR, HRMS) to confirm product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
